molecular formula C9H8Cl2O2S B14352607 Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate CAS No. 90348-65-5

Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate

Cat. No.: B14352607
CAS No.: 90348-65-5
M. Wt: 251.13 g/mol
InChI Key: XBONZTTUMDNNKN-UHFFFAOYSA-N
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Description

Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate is a chemical compound with the molecular formula C9H8Cl2O2S It is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 4 and 5, and an ethyl ester group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate typically involves the reaction of 4,5-dichlorothiophene-2-carboxylic acid with ethyl acrylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a base such as potassium carbonate to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate can be compared with other similar compounds, such as:

  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of chlorine atoms in this compound imparts unique properties, such as increased electron-withdrawing effects, which can influence its reactivity and interactions with molecular targets.

Properties

CAS No.

90348-65-5

Molecular Formula

C9H8Cl2O2S

Molecular Weight

251.13 g/mol

IUPAC Name

ethyl 3-(4,5-dichlorothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C9H8Cl2O2S/c1-2-13-8(12)4-3-6-5-7(10)9(11)14-6/h3-5H,2H2,1H3

InChI Key

XBONZTTUMDNNKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(S1)Cl)Cl

Origin of Product

United States

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